Pd(dcppe)(OAc)2 is a particularly effective catalyst for cross-coupling reactions. These reactions form new carbon-carbon bonds between two different organic molecules. Pd(dcppe)(OAc)2 is especially useful for Suzuki-Miyaura couplings, which couple aryl or vinyl boronic acids with organic halides or triflates.
Here's an example of a Suzuki-Miyaura coupling reaction catalyzed by Pd(dcppe)(OAc)2:
Reference: Organic Chemistry by Jonathan Clayden (Oxford University Press)
In this example, phenylboronic acid reacts with bromobenzene to form biphenyl. Pd(dcppe)(OAc)2 facilitates the reaction by activating the participating bonds and enabling the formation of the new carbon-carbon bond.
Pd(dcppe)(OAc)2 can also function as a catalyst for hydrogenation reactions. In these reactions, an alkene (a molecule with a carbon-carbon double bond) or alkyne (a molecule with a carbon-carbon triple bond) is converted to its corresponding alkane (a saturated hydrocarbon) by adding hydrogen gas (H2).
Here's an example of a hydrogenation reaction catalyzed by Pd(dcppe)(OAc)2:
Reference: Advanced Organic Chemistry by Francis A. Carey and Richard J. Sundberg (Springer)
In this example, cyclohexene is hydrogenated to cyclohexane. Pd(dcppe)(OAc)2 helps the reaction proceed by weakening the pi bond in the alkene, allowing for the addition of hydrogen.
Pd(dcppe)(OAc)2 finds use in various other scientific research applications, including: